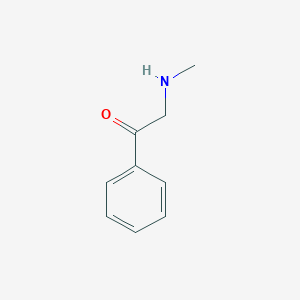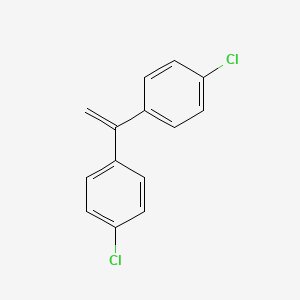
1,1-ビス(4-クロロフェニル)エチレン
概要
説明
1,1-Bis(4-chlorophenyl)ethylene, also known as DDE, is a persistent organic pollutant and a major breakdown product of the infamous pesticide DDT (1,1,1-trichloro-2,2-bis(4-chlorophenyl)ethane). This compound is characterized by its two 4-chlorophenyl groups attached to an ethylene backbone. It is known for its environmental persistence and bioaccumulation in the food chain, leading to significant ecological and health concerns .
科学的研究の応用
1,1-Bis(4-chlorophenyl)ethylene has been extensively studied for its environmental and health impacts. In chemistry, it serves as a model compound for studying the degradation pathways of persistent organic pollutants. In biology and medicine, research has focused on its endocrine-disrupting properties and its role in various diseases. Industrially, DDE is used to study the long-term effects of pesticide residues in the environment and their impact on wildlife and human health .
作用機序
Target of Action
It is known to act as an endocrine-disrupting chemical (edc), which means it can mimic or block the transcriptional activation elicited by naturally circulating steroid hormones by binding to steroid hormone receptors .
Mode of Action
1,1-Bis(4-chlorophenyl)ethylene interacts with its targets, the steroid hormone receptors, by mimicking or blocking their transcriptional activation . This interaction results in changes in the metabolism of naturally occurring steroid hormones and other xenobiotic chemicals .
Biochemical Pathways
1,1-Bis(4-chlorophenyl)ethylene affects various biochemical pathways. It can modulate the transcriptional activity of nuclear receptors by modulating proteasome-mediated degradation of nuclear receptors and their coregulators . It can also have genome-wide effects on DNA methylation status . Furthermore, it can modulate lipid metabolism and adipogenesis .
Result of Action
The molecular and cellular effects of 1,1-Bis(4-chlorophenyl)ethylene’s action are complex and multifaceted. It can affect the transcriptional activity of nuclear receptors, modulate the metabolism of naturally occurring steroid hormones and other xenobiotic chemicals, and have genome-wide effects on DNA methylation status .
Action Environment
The action, efficacy, and stability of 1,1-Bis(4-chlorophenyl)ethylene can be influenced by various environmental factors. Due to its physicochemical properties and its persistence related with a half-life up to 30 years, it can accumulate in the environment and have biomagnification properties in living organisms . This means that the concentration of this compound can increase in the tissues of organisms as it moves up the food chain.
生化学分析
Biochemical Properties
1,1-Bis(4-chlorophenyl)ethylene plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics. The interaction with these enzymes can lead to the formation of reactive oxygen species, contributing to oxidative stress in cells .
Cellular Effects
1,1-Bis(4-chlorophenyl)ethylene affects various types of cells and cellular processes. It has been observed to disrupt cell signaling pathways, particularly those involving hormone receptors. This disruption can lead to altered gene expression and changes in cellular metabolism. For example, it can mimic or block the action of natural hormones, leading to endocrine disruption . Additionally, it can induce apoptosis in certain cell types, affecting cell viability and function .
Molecular Mechanism
The molecular mechanism of 1,1-Bis(4-chlorophenyl)ethylene involves its binding interactions with biomolecules. It can bind to hormone receptors, such as estrogen and androgen receptors, either activating or inhibiting their function. This binding can lead to changes in gene expression, affecting various cellular processes. Furthermore, it can inhibit or activate enzymes involved in metabolic pathways, altering the cellular metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,1-Bis(4-chlorophenyl)ethylene can change over time. The compound is relatively stable, but it can undergo degradation under certain conditions. Long-term exposure to this compound has been shown to cause persistent changes in cellular function, including alterations in gene expression and metabolic activity. These changes can be observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of 1,1-Bis(4-chlorophenyl)ethylene vary with different dosages in animal models. At low doses, it may cause subtle changes in cellular function, while at higher doses, it can lead to toxic or adverse effects. For instance, high doses of this compound have been associated with liver toxicity and reproductive issues in animal studies . Threshold effects have also been observed, where certain biological responses are only triggered above specific concentration levels .
Metabolic Pathways
1,1-Bis(4-chlorophenyl)ethylene is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels. The compound’s metabolism can also influence the overall metabolic state of the cell .
Transport and Distribution
Within cells and tissues, 1,1-Bis(4-chlorophenyl)ethylene is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, influencing its localization and accumulation. The compound’s lipophilic nature allows it to accumulate in fatty tissues, where it can persist for extended periods .
Subcellular Localization
The subcellular localization of 1,1-Bis(4-chlorophenyl)ethylene can affect its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the endoplasmic reticulum, where it can interact with enzymes involved in detoxification processes .
準備方法
1,1-Bis(4-chlorophenyl)ethylene is primarily formed through the dehydrochlorination of DDT. This reaction can occur under both aerobic and anaerobic conditions. In an industrial setting, the synthesis of DDE involves the controlled degradation of DDT using specific catalysts and reaction conditions to ensure the efficient conversion of DDT to DDE .
化学反応の分析
1,1-Bis(4-chlorophenyl)ethylene undergoes several types of chemical reactions, including:
Oxidation: DDE can be oxidized to form various chlorinated aromatic compounds.
Reduction: Under reducing conditions, DDE can be converted back to DDT or further reduced to other metabolites such as DDD (1,1-dichloro-2,2-bis(4-chlorophenyl)ethane).
Substitution: DDE can undergo nucleophilic substitution reactions, particularly in the presence of strong bases or nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as zinc dust. The major products formed from these reactions are typically other chlorinated aromatic compounds, which can vary depending on the specific reaction conditions .
類似化合物との比較
1,1-Bis(4-chlorophenyl)ethylene is often compared with other similar compounds such as:
DDT (1,1,1-trichloro-2,2-bis(4-chlorophenyl)ethane): The parent compound from which DDE is derived.
DDD (1,1-dichloro-2,2-bis(4-chlorophenyl)ethane): Another major breakdown product of DDT.
DDMU (1-chloro-2,2-bis(4-chlorophenyl)ethylene): A further degradation product of DDE.
What sets DDE apart is its high persistence in the environment and its potent endocrine-disrupting effects, which are more pronounced compared to its parent compound DDT and other metabolites .
特性
IUPAC Name |
1-chloro-4-[1-(4-chlorophenyl)ethenyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2/c1-10(11-2-6-13(15)7-3-11)12-4-8-14(16)9-5-12/h2-9H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEAUXBMXWDAYID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(C1=CC=C(C=C1)Cl)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10181016 | |
| Record name | 1,1-Bis(4-chlorophenyl)ethylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10181016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2642-81-1 | |
| Record name | 1,1-Bis(4-chlorophenyl)ethene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2642-81-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethylene, 1,1-bis(p-chlorophenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002642811 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DMC ethylene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2366 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,1-Bis(4-chlorophenyl)ethylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10181016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1-Bis(4-chlorophenyl)ethylene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is the presence of 1,1-Bis(4-chlorophenyl)ethylene in human breast milk a concern?
A1: 1,1-Bis(4-chlorophenyl)ethylene (often referred to as DDE) is a persistent organic pollutant and a major metabolite of the pesticide DDT. While DDT itself is banned in many countries, DDE is highly resistant to environmental degradation and can persist in the environment and bioaccumulate in fatty tissues for many years []. Its presence in breast milk is a concern because it can be transferred to infants during breastfeeding, potentially leading to developmental and health issues. Further research is needed to fully understand the long-term effects of DDE exposure during infancy.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


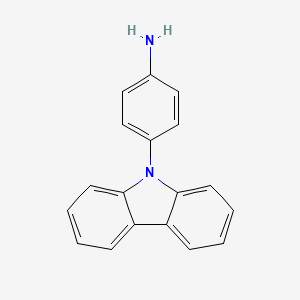
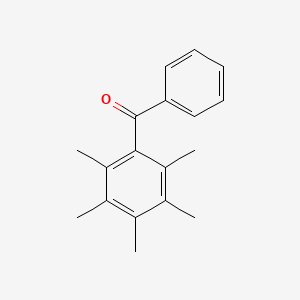

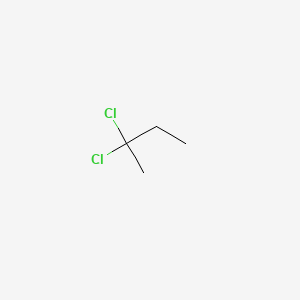
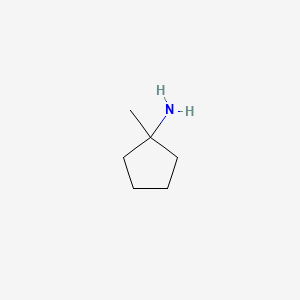
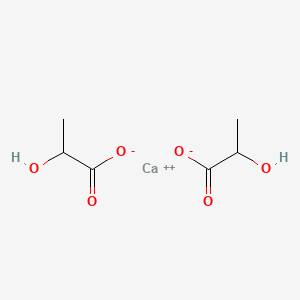
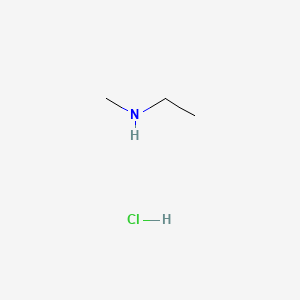

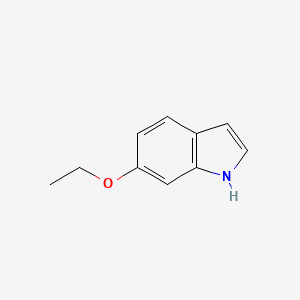

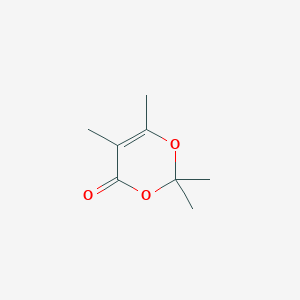
![Ethyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B1583596.png)

